molecular formula C14H13N5O4 B2399337 Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate CAS No. 701214-00-8

Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate

カタログ番号: B2399337
CAS番号: 701214-00-8
分子量: 315.289
InChIキー: TYXANDXLKOYDQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrolopyridine core, and an ester moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

特性

IUPAC Name

methyl 2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4/c1-7-17-6-19(18-7)13-11-10(9(22-2)5-16-13)8(4-15-11)12(20)14(21)23-3/h4-6,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXANDXLKOYDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common approach starts with the construction of the triazole ring through a cyclization reaction involving a suitable precursor. The pyrrolopyridine core is then synthesized via a series of condensation and cyclization reactions. Finally, the esterification step involves the reaction of the intermediate with methyl oxalyl chloride under controlled conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous-flow reactors, which offer advantages such as improved reaction control, higher yields, and enhanced safety. The use of metal-free catalysts and environmentally benign solvents further enhances the sustainability of the production process .

化学反応の分析

Types of Reactions

Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing the pyrrolo[2,3-c]pyridine scaffold. Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate has been investigated for its ability to inhibit specific protein kinases associated with cancer progression. For instance:

  • MPS1 Inhibition : The compound has shown promise in inhibiting MPS1 (Monopolar Spindle 1), a kinase involved in the spindle assembly checkpoint. In vitro studies demonstrated that derivatives of this compound could stabilize an inactive conformation of MPS1, leading to reduced cell proliferation in cancer models .

Antimicrobial Properties

The triazole moiety within the compound enhances its antimicrobial activity. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains and fungi. This is particularly relevant in the context of rising antibiotic resistance.

Structure-Based Drug Design

The unique structural components of this compound make it a suitable candidate for structure-based drug design. By modifying the functional groups attached to the pyrrolo[2,3-c]pyridine core, researchers can optimize binding affinity and selectivity towards target proteins.

Case Study 1: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxicity of this compound against several cancer cell lines:

Cell LineIC50 (µM)
MCF712.50
NCI-H46042.30
SF2683.79

These results indicate a promising therapeutic index for further development .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, derivatives were tested against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These findings suggest that modifications to the triazole component can enhance antimicrobial potency .

作用機序

The mechanism of action of Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The triazole ring and pyrrolopyridine core are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .

類似化合物との比較

Similar Compounds

    Methyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate: Shares the triazole ring but lacks the pyrrolopyridine core.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains the triazole ring but has a different core structure.

    2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Similar triazole and methoxy groups but different overall structure.

Uniqueness

Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate is unique due to its combination of a triazole ring, pyrrolopyridine core, and ester moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

生物活性

Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate is a complex organic compound with significant potential in pharmacology due to its unique structural features. The compound has a molecular formula of C14H13N5O4 and a molecular weight of 315.29 g/mol, featuring a pyrrolo[2,3-c]pyridine core that is substituted with a methoxy group and a triazole moiety. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The presence of multiple functional groups in this compound suggests diverse biological activities. The triazole and pyridine functionalities are known to enhance bioactivity by enabling interactions with various biological targets.

Property Value
Molecular FormulaC14H13N5O4
Molecular Weight315.29 g/mol
Core StructurePyrrolo[2,3-c]pyridine
Functional GroupsMethoxy, Triazole

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. The triazole ring is particularly noted for its role in enhancing antifungal activity against various pathogens. Research has shown that similar compounds with triazole moieties can inhibit the growth of fungi by interfering with ergosterol biosynthesis.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Triazole derivatives have been documented to exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that compounds with similar scaffolds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

The proposed mechanism involves the inhibition of specific enzymes or receptors associated with disease progression. For example:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit kinases involved in cancer cell proliferation.
  • Interaction with DNA : The compound may interact with DNA or RNA, leading to disruption of nucleic acid synthesis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • In Vitro Studies : Research has shown that analogs of methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-y)-2-oxoacetate exhibit significant inhibition rates against various cancer cell lines (IC50 values ranging from 0.5 to 10 μM) .
  • Pharmacokinetic Profiles : Studies indicate favorable pharmacokinetic properties for similar compounds, including good absorption and metabolic stability in human liver microsomes .

Comparative Analysis

The following table compares methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-y)-2-Oxoacetate to structurally related compounds:

Compound Name Molecular Formula Key Features Biological Activity
Methyl 5-(triazolyl)salicylateC10H10N4O3Salicylic acid derivativeAntimicrobial
4-Methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridineC11H11N5OLacks ester functionalityAntifungal
Methyl 2-(4-hydroxyphenyl)-2-OxoacetateC10H11O4Contains a phenolic groupAnticancer

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

Methodological Answer:
The synthesis of structurally related pyrrolo-pyridine derivatives often involves coupling reactions between substituted pyrrolizines and oxalyl chlorides. For example, ethyl oxalyl monochloride has been used to functionalize pyrrolizine cores under reflux conditions in inert solvents like dichloromethane or xylene . Key steps include:

  • Reagent stoichiometry : Maintain a 1:1.4 molar ratio of the pyrrolizine precursor to oxalyl chloride to minimize side reactions.
  • Purification : Recrystallization from methanol or ethanol is effective for isolating crystalline products, with yields improved by repeated washing to remove unreacted starting materials .
  • Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track progress and optimize reaction time (typically 25–30 hours) .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : Analyze the ¹H NMR spectrum for characteristic signals, such as the methoxy group (δ 3.8–4.0 ppm) and pyrrolo-pyridine protons (δ 6.5–8.5 ppm). Compare with analogs like methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate, where the triazole proton appears at δ 8.1–8.3 ppm .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole C-N vibrations (~1550 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) using single-crystal diffraction data, as demonstrated for ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate .

Advanced: What experimental approaches resolve contradictions in reported solubility profiles of similar compounds?

Methodological Answer:
Discrepancies in solubility data often arise from polymorphic forms or solvent impurities. To address this:

  • Phase identification : Use differential scanning calorimetry (DSC) to detect polymorphs (e.g., melting point variations between 73–78°C for related esters ).
  • Solvent screening : Test solubility in DMSO, methanol, and chloroform at controlled temperatures (20–40°C). For analogs like 2-[6-(4-methoxyphenyl)-7-methyl-2-oxo-1H-pyrazolo[1,5-a]imidazol-3-yl]acetamide, DMSO showed optimal solubility (≥10 mg/mL) .
  • HPLC purity checks : Ensure >95% purity to rule out surfactant-like impurities affecting solubility .

Advanced: How can researchers design assays to evaluate the bioactivity of this compound?

Methodological Answer:

  • In vitro enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity with ADP-Glo™ kits). Triazole-containing analogs exhibit IC₅₀ values in the µM range due to metal coordination .
  • Cell viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7). For structural analogs, EC₅₀ values correlate with substituent electronegativity (e.g., fluorine enhances activity by 2–3 fold ).
  • Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to validate specificity .

Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The triazole moiety often forms hydrogen bonds with catalytic lysine residues .
  • QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the triazole improve binding affinity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD fluctuations (<2 Å indicates stable binding) .

Basic: How should researchers handle stability issues during storage?

Methodological Answer:

  • Storage conditions : Store at –20°C under argon to prevent oxidation of the α-ketoester group. Lyophilization in amber vials reduces photodegradation .
  • Stability assays : Monitor degradation via HPLC every 3 months. Acceptable degradation thresholds are <5% over 12 months .

Advanced: What analytical techniques validate purity for publication-quality data?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight within ±2 ppm error (e.g., C₁₄H₁₂N₄O₃ requires [M+H]⁺ at 285.0984 ).
  • Elemental analysis : Ensure C, H, N percentages align with theoretical values (±0.3% deviation) .
  • Chiral HPLC : For enantiomeric purity, use a Chiralpak AD-H column (heptane/ethanol, 90:10) to resolve stereoisomers .

Advanced: How does the heterocyclic system influence pharmacological properties?

Methodological Answer:

  • Triazole moiety : Enhances metabolic stability by resisting cytochrome P450 oxidation. It also facilitates π-π stacking with aromatic residues in target proteins .
  • Pyrrolo-pyridine core : The planar structure improves DNA intercalation potential, as seen in analogs with IC₅₀ values <1 µM in topoisomerase inhibition assays .
  • Methoxy group : Modulates lipophilicity (clogP ~2.5), balancing membrane permeability and aqueous solubility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。